[4-(4-Bromophenoxy)phenyl]methanol
Description
[4-(4-Bromophenoxy)phenyl]methanol (C₁₃H₁₁BrO₂, MW 279.13 g/mol) is a brominated aromatic alcohol characterized by a benzyl alcohol core substituted with a 4-bromophenoxy group at the para position of the benzene ring (Figure 1). The compound’s structure combines a polar hydroxyl group with a lipophilic bromophenoxy moiety, rendering it a versatile intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
[4-(4-bromophenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIZQCNMCIBKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(4-Bromophenoxy)phenyl]methanol, also known as (S)-(4-bromophenyl)(phenyl)methanol, is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C13H11BrO
- Molecular Weight : 265.13 g/mol
- Structure : The compound features a bromine atom attached to a phenoxy group, which influences its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that [4-(4-Bromophenoxy)phenyl]methanol exhibits promising antimicrobial properties. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
| Microorganism | Activity | Method Used |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | Turbidimetric method |
| Escherichia coli | Moderate inhibition | Turbidimetric method |
| Candida albicans | Effective against growth | Disk diffusion assay |
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. Studies have shown that [4-(4-Bromophenoxy)phenyl]methanol can induce apoptosis and inhibit cell proliferation.
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating significant potency.
- Mechanism of Action : It is suggested that the compound interacts with tubulin, leading to destabilization of microtubules, which is critical for mitosis.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10–20 | Induces apoptosis |
| MDA-MB-231 | 15–25 | Inhibits proliferation |
The biological activity of [4-(4-Bromophenoxy)phenyl]methanol can be attributed to several key interactions:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological molecules, enhancing its interaction with targets.
- Halogen Bonding : The bromine atom's size and electronegativity allow it to participate in halogen bonding, which can modulate the compound's biological effects.
- Tubulin Interaction : The compound's ability to bind to tubulin suggests a mechanism similar to other known antitumor agents, leading to cell cycle arrest and apoptosis.
Comparative Studies
Comparative studies with similar compounds such as (S)-(4-Chlorophenyl)(phenyl)methanol and (S)-(4-Fluorophenyl)(phenyl)methanol reveal that the bromine substituent significantly enhances both antimicrobial and anticancer activities due to its unique electronic properties.
| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|
| [4-(4-Bromophenoxy)phenyl]methanol | High | 10–20 µM |
| (S)-(4-Chlorophenyl)(phenyl)methanol | Moderate | 30–40 µM |
| (S)-(4-Fluorophenyl)(phenyl)methanol | Low | 50–60 µM |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of [4-(4-Bromophenoxy)phenyl]methanol against a panel of bacterial strains. Results showed a significant reduction in bacterial counts when treated with the compound compared to controls.
- Case Study on Cancer Cell Lines : In another study involving MCF-7 cells, treatment with the compound resulted in a marked increase in apoptotic markers, confirming its role as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers: Ortho vs. Para Substitution
[2-(4-Bromophenoxy)phenyl]methanol () is a positional isomer of the target compound, differing in the attachment site of the phenoxy group (ortho vs. para on the benzyl alcohol ring). Key distinctions include:
- Hydrogen Bonding : The para isomer’s hydroxyl group is more accessible for intermolecular hydrogen bonding, which could elevate its melting point relative to the ortho analogue.
- Molecular Weight : Both isomers share identical molecular weights (279.13 g/mol), but their physicochemical properties diverge due to spatial arrangements .
Functional Group Variants
a. [4-(4-Bromophenoxy)phenyl]acetic Acid ()
This compound (C₁₄H₁₁BrO₃, MW 307.14 g/mol) replaces the methanol group with an acetic acid moiety. Key differences include:
- Acidity : The carboxylic acid group (pKa ~4.7) is significantly more acidic than the alcohol (pKa ~15), enhancing solubility in basic aqueous solutions.
- Hydrogen Bonding: The carboxyl group can form stronger and more diverse hydrogen bonds, leading to higher melting points and crystalline stability compared to the methanol derivative.
- Applications : Carboxylic acid derivatives are often utilized in coordination chemistry (e.g., metal-organic frameworks) or as pharmaceutical intermediates .
b. (4-Bromo-3-methylphenyl)methanol ()
This simpler benzyl alcohol (C₈H₉BrO, MW 201.06 g/mol) lacks the phenoxy group but introduces a methyl substituent adjacent to the bromine.
Core Structure Modifications
a. Pyrazole Derivatives ()
Compounds like 4-((4-bromophenoxy)methyl)-1,3,5-trimethyl-1H-pyrazole () and methyl 5-[4-(4-bromophenoxy)phenyl]-1H-pyrazole-3-carboxylate () incorporate heterocyclic cores.
- Thermal Stability : Pyrazole rings enhance thermal stability due to aromaticity and resonance, making these derivatives suitable for high-temperature applications.
b. Biphenyl Derivatives ()
(4′-Methylbiphenyl-4-yl)methanol () and (4′-bromobiphenyl-4-yl)(phenyl)methanone () feature biphenyl backbones.
Physicochemical and Structural Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
